molecular formula C23H22N2O2S B284875 3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B284875
M. Wt: 390.5 g/mol
InChI Key: YGAMKKAWDBRWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits unique properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are diverse and depend on the specific application. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. In Alzheimer's disease, it inhibits the formation of amyloid beta plaques by reducing the activity of beta-secretase.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its high potency and specificity for specific enzymes and signaling pathways. However, the limitations of using this compound include its relatively complex synthesis method and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is to investigate its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research could focus on optimizing the synthesis method to improve yield and reduce toxicity. Finally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a drug candidate.

Synthesis Methods

The synthesis of 3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves a multistep process that requires specific reagents and conditions. The first step involves the condensation of 2-methylbenzylamine and 4-propoxybenzaldehyde in the presence of acetic acid to form the corresponding Schiff base. This Schiff base is then reacted with 2-thiophenecarboxylic acid in the presence of phosphorus oxychloride to yield the final product.

Scientific Research Applications

3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit significant anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, as it inhibits the formation of amyloid beta plaques in the brain.

properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(2-methylphenyl)methyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H22N2O2S/c1-3-12-27-19-10-8-17(9-11-19)20-14-28-22-21(20)23(26)25(15-24-22)13-18-7-5-4-6-16(18)2/h4-11,14-15H,3,12-13H2,1-2H3

InChI Key

YGAMKKAWDBRWAT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4C

Origin of Product

United States

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